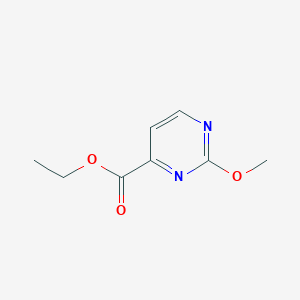

Ethyl 2-methoxypyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methoxypyrimidine-4-carboxylate: is an organic compound with the molecular formula C8H10N2O3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-methoxypyrimidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium phenoxide, potassium fluoride, dimethylamine.

Oxidation: Potassium permanganate.

Reduction: Sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Pyrimidine-4-carboxylic acid derivatives.

Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical reactions .

Comparison with Similar Compounds

- Methyl 2-methoxypyrimidine-4-carboxylate

- Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

- 2-Methoxypyrimidine-5-carboxylic acid

Comparison: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its methyl counterpart, it has a higher molecular weight and different solubility characteristics.

Biological Activity

Ethyl 2-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound known for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group at the second position and an ethyl ester at the fourth position. Its molecular formula is C8H9N2O3 with a molecular weight of approximately 174.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, it reduces the production of tetrahydrofolate, leading to decreased nucleotide synthesis and potential cell cycle arrest in rapidly dividing cells.

- Antimicrobial Activity : Research indicates that it inhibits enzymes involved in microbial growth, suggesting applications in treating infections. Its mechanism may involve modulation of enzyme activity and interference with nucleic acid metabolism, potentially inhibiting DNA or RNA synthesis.

This compound interacts with several biochemical pathways:

- Cellular Effects : The compound influences cellular processes by altering signaling pathways and gene expression. For example, inhibition of DHFR can lead to apoptosis in cancerous cells.

- Major Products : Key products from reactions involving this compound include various substituted pyrimidines and carboxylic acids, depending on the reagents used during synthesis.

Research Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting cancer and infectious diseases.

- Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

- Biological Studies : Its structural similarity to nucleotides makes it valuable in studying enzyme inhibitors and receptor ligands.

- Industrial Applications : It is also applied in producing agrochemicals and dyes.

Comparison with Similar Compounds

To further understand the unique properties of this compound, it can be compared with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Contains a chlorine atom | Alters reactivity and biological activity |

| Ethyl 2-methylpyridine-4-carboxylate | Pyridine ring instead of pyrimidine | Different chemical properties and applications |

| Ethyl 2-ethoxypyrimidine-5-carboxylate | Ethoxy group instead of methoxy | Potentially different solubility and reactivity characteristics |

| Ethyl 2-methoxypyrimidine-5-carboxylic acid | Lacks the ethyl ester group | More polar due to carboxylic acid functionality |

This comparison illustrates how variations in substituents on the pyrimidine ring significantly influence the compound's reactivity and biological activity.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines through DHFR inhibition, leading to reduced cell proliferation rates.

- Antimicrobial Properties : Research findings indicate that this compound exhibits significant antimicrobial activity against various pathogens by inhibiting specific enzymes crucial for microbial growth.

- Enzyme Inhibition Studies : A study reported IC50 values for this compound against various kinases involved in cellular signaling pathways, demonstrating its potential as a dual inhibitor against specific targets relevant to cancer therapy .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-methoxypyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5-9-8(10-6)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

JMZKSVVQTJBQHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.